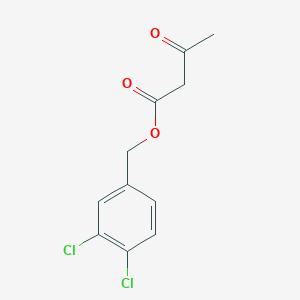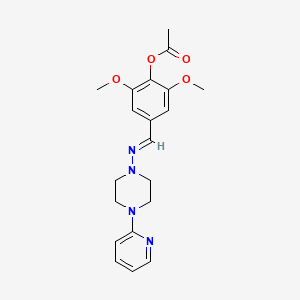
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene: is an organic compound with the molecular formula C18H20 It is a member of the dibenzo cyclooctene family, characterized by a fused ring structure that includes two benzene rings and a cyclooctene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethyl-substituted benzene derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the cyclooctene ring. This can be achieved through various methods, including intramolecular cyclization or the use of cyclizing agents.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and form the tetrahydro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process typically includes continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
5,6,11,12-Tetrahydro-dibenzo(A,E)cyclooctene: Lacks the dimethyl substitution, leading to different chemical and physical properties.
Dimethyl 5,6,11,12-Tetrahydrodibenzo(A,E)annulene-2,9-dicarboxylate: Contains additional functional groups, affecting its reactivity and applications.
Uniqueness
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of dimethyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
69978-57-0 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
6,15-dimethyltricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene |
InChI |
InChI=1S/C18H20/c1-13-3-5-15-7-8-16-6-4-14(2)12-18(16)10-9-17(15)11-13/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
KABDJPCQYZLATR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC3=C(CC2)C=C(C=C3)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971457.png)


![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)


![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971527.png)

![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)


